molecular formula C11H19N3O2 B13476710 Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13476710
M. Wt: 225.29 g/mol
InChI Key: GUELFVFILZSLCU-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C10H17N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of isopropylamine with a suitable pyrazole derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent, such as methanol or ethanol, at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced pyrazole compounds.

Scientific Research Applications

Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:

    Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate: This compound has a similar structure but with a propylamino group instead of an isopropylamino group.

    Methyl 2-amino-3-(1h-pyrazol-1-yl)propanoate: This compound lacks the isopropylamino group and has different chemical properties.

Biological Activity

4-((4-Methyl-1,4-diazepan-1-YL)methyl)benzonitrile is a compound of interest due to its potential biological activities. This compound has been investigated for its effects on various biological targets, particularly in the context of drug discovery for diseases such as cancer and viral infections.

  • Molecular Formula : C13H17N3
  • CAS Number : 166438-80-8
  • Structure : The compound features a diazepane ring, which is known for its pharmacological properties.

Antiviral Activity

Recent studies have identified 4-((4-Methyl-1,4-diazepan-1-YL)methyl)benzonitrile as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). In a screening of various compounds, it demonstrated an IC50 value of approximately 66.9 μM against Mpro, indicating moderate inhibitory activity. This activity was assessed using fluorescence resonance energy transfer (FRET) assays, which allowed for the quantification of the compound's effectiveness in inhibiting viral replication pathways .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy. In vitro studies have shown that derivatives of diazepane can induce apoptosis in cancer cell lines. For instance, compounds with a similar structure have exhibited cytotoxic effects against hypopharyngeal tumor cells, outperforming reference drugs like bleomycin . Further investigations into the structure-activity relationship (SAR) are ongoing to optimize its efficacy against various cancer types.

The mechanism by which 4-((4-Methyl-1,4-diazepan-1-YL)methyl)benzonitrile exerts its biological effects is still being elucidated. Initial hypotheses suggest that the diazepane moiety may interact with specific protein targets involved in cell signaling and viral replication processes. Additionally, the presence of the benzonitrile group may enhance binding affinity to target proteins, facilitating stronger interactions and improved biological outcomes .

Research Findings and Case Studies

StudyFindings
Bioactivity ScreeningIdentified as an Mpro inhibitor with IC50 = 66.9 μM.
Cancer Cell Line TestingInduced apoptosis in hypopharyngeal tumor cells; better cytotoxicity than bleomycin.
Structure OptimizationOngoing efforts to modify the diazepane structure for enhanced activity against cancer and viral targets.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-methyl-2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)8-14-7-5-6-12-14/h5-7,9,13H,8H2,1-4H3

InChI Key

GUELFVFILZSLCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=CC=N1)C(=O)OC

Origin of Product

United States

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